molecular formula C9H17N3O B13081376 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol

Cat. No.: B13081376
M. Wt: 183.25 g/mol
InChI Key: XZYWBHUTDQSNNA-UHFFFAOYSA-N
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Description

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol is a synthetic organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol typically involves the formation of the pyrazole ring followed by the attachment of the butan-2-ol moiety. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable butan-2-ol derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

4-(4-amino-3,5-dimethylpyrazol-1-yl)butan-2-ol

InChI

InChI=1S/C9H17N3O/c1-6(13)4-5-12-8(3)9(10)7(2)11-12/h6,13H,4-5,10H2,1-3H3

InChI Key

XZYWBHUTDQSNNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(C)O)C)N

Origin of Product

United States

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